molecular formula C23H17ClN4O B5571136 4-chloro-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide

4-chloro-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide

Cat. No.: B5571136
M. Wt: 400.9 g/mol
InChI Key: UMIZMKFPTMPDPH-MFKUBSTISA-N
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Description

4-chloro-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide is a chemical compound with the molecular formula C23H17ClN4O This compound is known for its unique structure, which includes a pyrazole ring and a benzohydrazide moiety

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the retrieved papers, it is known that pyrazole derivatives exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide typically involves the condensation of 4-chlorobenzohydrazide with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. After the reaction is complete, the product is isolated by filtration, washed with cold ethanol, and recrystallized to obtain pure 4-chloro-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the benzohydrazide moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide is unique due to its pyrazole ring structure, which imparts specific electronic and steric properties

Properties

IUPAC Name

4-chloro-N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O/c24-20-13-11-18(12-14-20)23(29)26-25-15-19-16-28(21-9-5-2-6-10-21)27-22(19)17-7-3-1-4-8-17/h1-16H,(H,26,29)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIZMKFPTMPDPH-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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